1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1-propan-2-ylurea
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Overview
Description
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA is a complex organic compound that features a combination of oxadiazole and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized from 4-chlorobenzoic acid through esterification, hydrazination, and cyclization . The resulting oxadiazole intermediate is then reacted with an appropriate isocyanate to form the final urea derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antiviral and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Agrochemicals: The compound may serve as a precursor for the synthesis of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and heterocyclic ring features but differs in its sulfonamide group.
tert-Butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate: Similar in having the oxadiazole ring and chlorophenyl group, but with a different functional group.
Uniqueness
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA is unique due to its combination of oxadiazole and urea functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21ClN4O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C20H21ClN4O2/c1-13(2)25(20(26)22-17-6-4-5-14(3)11-17)12-18-23-19(24-27-18)15-7-9-16(21)10-8-15/h4-11,13H,12H2,1-3H3,(H,22,26) |
InChI Key |
INORKALFZMTYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C |
Origin of Product |
United States |
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